molecular formula C8H22Cl2N2 B158779 Dibutadiamin dihydrochloride CAS No. 1867-72-7

Dibutadiamin dihydrochloride

Cat. No.: B158779
CAS No.: 1867-72-7
M. Wt: 217.18 g/mol
InChI Key: JFKDTPNZOJXSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutadiamin dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N2 and a PubChem CID of 15852 . As this product is intended for research purposes only, it is not for diagnostic or therapeutic use, nor for human consumption. Detailed information on its specific research applications, mechanism of action, and pharmacological properties is not widely available in the current literature. Researchers are advised to consult specialized chemical and pharmacological databases for further investigation. Proper safety protocols should always be followed when handling this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1867-72-7

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

N'-tert-butylbutane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H

InChI Key

JFKDTPNZOJXSNR-UHFFFAOYSA-N

SMILES

CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-]

Canonical SMILES

CC(C)(C)NCCCCN.Cl.Cl

Synonyms

CI-505
dibutadiamine

Origin of Product

United States

Synthetic Methodologies for Dibutadiamin Dihydrochloride

Established Synthetic Pathways and Precursors

The synthesis of N,N'-disubstituted diamines like Dibutadiamin typically involves the formation of carbon-nitrogen bonds at both ends of a butane (B89635) chain. A common and logical approach is the double N-alkylation of a primary amine with a suitable 1,4-disubstituted butane derivative.

Role of n-Butylamine as a Key Precursor

While the name "Dibutadiamin" might suggest the use of di-n-butylamine, a more chemically direct and established precursor for the synthesis of N,N'-di-n-butyl-1,4-butanediamine is n-butylamine . Di-n-butylamine is a secondary amine and its reaction with a 1,4-dihalobutane would not lead to the desired N,N'-disubstituted product. Instead, n-butylamine, a primary amine, can undergo alkylation on its nitrogen atom.

In a typical synthesis, n-butylamine would be reacted with a 1,4-dihalobutane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane. wikipedia.org This reaction leads to the formation of the desired N,N'-di-n-butyl-1,4-butanediamine. The subsequent treatment with hydrochloric acid yields the dihydrochloride (B599025) salt.

The reaction of primary amines with 1,4-dihalobutanes can sometimes lead to the formation of cyclic byproducts, such as N-butylpyrrolidine, through an intramolecular cyclization. lookchem.com Therefore, controlling the reaction conditions, such as stoichiometry and temperature, is crucial to favor the desired intermolecular dialkylation.

Reaction Mechanisms in Compound Preparation

The core reaction mechanism for the synthesis of N,N'-di-n-butyl-1,4-butanediamine from n-butylamine and a 1,4-dihalobutane is a nucleophilic substitution reaction . nih.gov In this process, the nitrogen atom of the n-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the 1,4-dihalobutane.

The reaction proceeds in two main steps:

First Alkylation: An n-butylamine molecule attacks one of the carbon-halogen bonds of the 1,4-dihalobutane, displacing the halide ion and forming N-(4-halobutyl)-n-butylamine.

Second Alkylation: A second molecule of n-butylamine then attacks the remaining carbon-halogen bond of the N-(4-halobutyl)-n-butylamine intermediate, resulting in the formation of N,N'-di-n-butyl-1,4-butanediamine.

A base is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product side. The final step involves the protonation of the two secondary amine groups with hydrochloric acid to form the stable Dibutadiamin dihydrochloride salt.

Reactant 1 Reactant 2 Product Reaction Type
n-Butylamine1,4-DichlorobutaneN,N'-di-n-butyl-1,4-butanediamineNucleophilic Substitution
N,N'-di-n-butyl-1,4-butanediamineHydrochloric AcidN,N'-di-n-butyl-1,4-butanediamine dihydrochlorideAcid-Base Reaction

Novel Approaches and Methodological Advancements in Synthesis

While the classical N-alkylation remains a fundamental method, research into the synthesis of diamines continues to evolve, focusing on improving efficiency, selectivity, and environmental sustainability. Although specific novel methods for this compound are not widely reported, general advancements in amine synthesis can be considered.

One area of advancement is the use of catalytic methods . For instance, reductive amination of dicarbonyl compounds with n-butylamine in the presence of a suitable catalyst and reducing agent could offer an alternative route. This would involve the reaction of succinaldehyde (B1195056) or a derivative with n-butylamine to form a di-imine intermediate, which is then reduced to the final diamine.

Furthermore, there is a growing interest in developing greener synthetic routes . This could involve the use of more environmentally benign solvents, catalysts, and starting materials. For example, biochemical routes for the production of 1,4-butanediamine (putrescine) are being explored, which could then be chemically modified to produce N,N'-disubstituted derivatives. google.com

Another potential novel approach could involve the use of microreactor technology, which can offer better control over reaction parameters, leading to higher yields and selectivity, and minimizing the formation of byproducts.

Chemical Reactivity and Reaction Analysis of Dibutadiamin Dihydrochloride

Fundamental Reaction Types

The reactivity of the parent compound, dibutadiamine (B77964) (N'-tert-butylbutane-1,4-diamine), is characteristic of aliphatic amines, centered around the lone pairs of electrons on the two nitrogen atoms. evitachem.com This allows it to participate in a variety of fundamental chemical reactions.

Oxidation Reactions

Dibutadiamine is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the amine functional groups can be converted into other nitrogen-containing moieties. evitachem.com For instance, oxidation can lead to the formation of corresponding imines or nitriles. evitachem.com

Reduction Reactions

While the amine groups in dibutadiamine are already in a reduced state, the compound can be synthesized via reduction processes. A common method for producing similar diamines involves the catalytic hydrogenation of a precursor like butadiene. evitachem.com In this process, a catalyst such as nickel or palladium is used at temperatures ranging from 50°C to 150°C and hydrogen pressures of 1 to 10 atmospheres. evitachem.com

Substitution Reactions

Nucleophilic substitution is a key reaction type for dibutadiamine. evitachem.com The nitrogen atoms act as nucleophiles, attacking electrophilic centers to form new covalent bonds. evitachem.com A prominent example is acylation, where dibutadiamine reacts with acyl chlorides or anhydrides. This reaction proceeds through a tetrahedral intermediate before forming a stable amide. evitachem.com These acylation reactions are fundamental in synthesizing polymers where the diamine acts as a building block. evitachem.com The presence of the tert-butyl group can introduce steric hindrance, which influences the rate and regioselectivity of substitution reactions. solubilityofthings.com

Dibutadiamin dihydrochloride (B599025) as a Precursor in Organic Synthesis

Dibutadiamin dihydrochloride, and its free base form, serve as valuable precursors and building blocks in organic synthesis. solubilityofthings.com Its bifunctional nature, with two amine groups, allows it to act as a chain extender or a crosslinking agent in the production of polymers like polyurethanes. solubilityofthings.comevitachem.com It is also utilized in the synthesis of various chemical intermediates and agrochemicals. solubilityofthings.comevitachem.com One method of its synthesis involves the direct amination of butadiene with ammonia (B1221849) at high temperatures (above 200°C) and pressures (exceeding 20 atmospheres). evitachem.com

Mechanistic Elucidation of Reactivity

The reactivity of dibutadiamine is fundamentally governed by the nucleophilicity of its nitrogen atoms. evitachem.com In nucleophilic substitution reactions, the mechanism involves the donation of a lone pair of electrons from a nitrogen atom to an electron-deficient carbon atom (an electrophile). evitachem.com This initial attack forms a new bond and often creates an intermediate species. evitachem.com For example, in acylation reactions, a tetrahedral intermediate is formed when the amine attacks the carbonyl carbon of an acyl chloride. evitachem.com This intermediate is typically unstable and collapses, expelling a leaving group (e.g., a chloride ion) to yield the final amide product. evitachem.com The sp³ hybridization of the nitrogen atoms results in a tetrahedral geometry around them, influencing the approach of reactants. evitachem.com

Investigation of Chemical Reactivity Through Assays

The chemical properties and reactivity of this compound and its parent compound can be characterized through various analytical methods. While specific reactivity assays are not detailed in the available literature, standard techniques for characterizing amines would apply. These include:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the functional groups and structural arrangement, providing insight into the electronic environment of the nitrogen atoms and their potential reactivity.

Titration: Acid-base titrations can be used to determine the pKa values of the amine groups, quantifying their basicity which is a key factor in their nucleophilicity.

Chromatography: Methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of reactions involving dibutadiamine, allowing for the determination of reaction kinetics and product distribution.

The table below summarizes key physical and chemical properties that influence the compound's reactivity.

PropertyValueSource
IUPAC Name 4-azaniumylbutyl(tert-butyl)azanium;dichloride nih.gov
Molecular Formula C8H22Cl2N2 nih.gov
Molecular Weight 217.18 g/mol nih.gov
Parent Compound N'-tert-butylbutane-1,4-diamine nih.gov
Parent Boiling Point 195.9°C at 760 mmHg guidechem.com
Parent Density 0.833 g/cm³ guidechem.com

Adduct Formation Analysis

Detailed analyses of adduct formation involving this compound are not extensively documented in current scientific publications. Adduct formation is a critical aspect of understanding a compound's reaction mechanism, where an "adduct" is a product of the direct addition of two or more distinct molecules.

Theoretically, this compound can form adducts through various reactions. For instance, in acylation reactions, the nitrogen atoms can act as nucleophiles, attacking an acyl halide to form a tetrahedral intermediate, which is a type of adduct, before the final amide product is formed.

A theoretical representation of adduct formation is presented in the table below, illustrating a potential reaction with an electrophile.

Reactant AReactant B (Electrophile)Adduct Structure (Postulated)
This compoundGeneric Electrophile (E+)[H₃N⁺-(CH₂)₄-NH(C(CH₃)₃)-E]·2Cl⁻

This table conceptualizes how this compound might form an adduct. The actual isolation and characterization of such adducts would require specific experimental work, including spectroscopic analysis (e.g., NMR, Mass Spectrometry) to confirm the structure. The absence of such empirical data in the literature highlights a gap in the chemical characterization of this compound.

Spectroscopic and Structural Characterization of Dibutadiamin Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Investigations

Proton NMR (¹H NMR) spectroscopy of spermidine (B129725) trihydrochloride provides characteristic signals corresponding to the different sets of protons in its aliphatic backbone. In a deuterium (B1214612) oxide (D₂O) solvent, the protons on the nitrogen atoms are exchanged with deuterium and are therefore not typically observed in the spectrum. The spectrum reveals a series of multiplets resulting from the spin-spin coupling between adjacent methylene (B1212753) (CH₂) groups.

A ¹H NMR spectrum recorded at 400 MHz in D₂O shows distinct regions for the protons of the propyl and butyl chains. google.com The methylene groups adjacent to the ammonium (B1175870) centers are deshielded and thus appear at a lower field (higher ppm value).

Table 1: ¹H NMR Spectroscopic Data for Spermidine Trihydrochloride in D₂O google.com

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.20-3.00Multiplet8H-CH₂-N⁺H₃, -CH₂-N⁺H₂-
2.15-2.00Multiplet2H-CH₂-CH₂-CH₂- (central propyl)
1.85-1.70Multiplet4H-CH₂-CH₂-CH₂-CH₂- (central butyl)

The complex multiplet between 3.00 and 3.20 ppm corresponds to the eight protons of the four methylene groups directly attached to the nitrogen atoms. The multiplet at approximately 2.00-2.15 ppm is assigned to the central methylene group of the three-carbon chain, while the multiplet at 1.70-1.85 ppm corresponds to the four protons of the two central methylene groups of the four-carbon chain. google.com

Carbon (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of spermidine trihydrochloride, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the proximity of the electron-withdrawing ammonium groups.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Spermidine Backbone in D₂O oup.com

Chemical Shift (δ) ppmAssignment (Provisional)
57.6C-atom adjacent to terminal N in butyl chain
47.8C-atom adjacent to internal N in butyl chain
45.4C-atom adjacent to internal N in propyl chain
43.5C-atom adjacent to terminal N in propyl chain
37.3Terminal C-atom in propyl chain
24.6C-atom β to N in butyl chain
23.5C-atom β to N in propyl chain
22.1C-atom γ to N in butyl chain

The carbons directly bonded to nitrogen atoms are the most deshielded, appearing at the lowest field (highest ppm values). The terminal carbons of the propyl and butyl chains are found at higher fields (lower ppm values). The complexity of ¹³C NMR spectra for similar compounds can be influenced by the presence of rotamers at room temperature. acs.org

Advanced and Multi-Dimensional NMR Techniques

Advanced NMR techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) would be instrumental in providing unambiguous assignments of all proton and carbon signals in the spermidine trihydrochloride molecule. For instance, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments on spermidine have been used to correlate each proton signal with its directly attached carbon atom, confirming the structural assignments. nih.gov Such techniques are crucial for differentiating the signals of the methylene groups, which are often overlapping in the 1D spectra.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of solid spermidine trihydrochloride is characterized by absorptions corresponding to N-H, C-H, and N-H bending vibrations. Spermidine trihydrochloride has been utilized in FT-IR characterization studies. sigmaaldrich.com

Table 3: Characteristic FT-IR Absorption Bands for Spermidine Trihydrochloride

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3424Strong, BroadN-H stretching (from N⁺H₃ and N⁺H₂)
~2950-2850Medium-StrongC-H stretching (asymmetric and symmetric)
~1600-1500MediumN-H bending (asymmetric and symmetric)
~1476MediumC-H bending (scissoring)

The broad and strong absorption band observed around 3424 cm⁻¹ is characteristic of the N-H stretching vibrations of the protonated amine (ammonium) groups. oup.com The bands in the 2850-2950 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups. The absorptions in the 1500-1600 cm⁻¹ range are attributed to the bending vibrations of the N-H bonds. The peak around 1476 cm⁻¹ is assigned to the scissoring (bending) vibration of the CH₂ groups. oup.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric vibrations and bonds that are less polar. The Raman spectrum of solid spermidine trihydrochloride provides key information about the N-H and C-H stretching modes.

Studies have reported the experimental Raman spectra of spermidine hydrochloride salts in the high-wavenumber region (2000–3400 cm⁻¹). core.ac.uk

Table 4: Raman Spectroscopic Data for Solid Spermidine Trihydrochloride core.ac.uk

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3200-3350StrongN-H symmetric and antisymmetric stretching
2800-3000MediumC-H stretching
3150-3175MediumN-H stretching (hydrogen-bonded)

The bands observed in the 3200–3350 cm⁻¹ region are ascribed to the symmetric and antisymmetric stretching vibrations of the N-H oscillators in the ammonium groups. core.ac.uk The C-H stretching region between 2800 and 3000 cm⁻¹ contains bands associated with the methylene stretching modes. core.ac.uk A band between 3150 and 3175 cm⁻¹ can be attributed to the N-H stretching modes of hydrogen-bonded amine groups. core.ac.uk

Electronic Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com The absorption of light promotes electrons from a ground state to a higher energy state, and the specific wavelengths absorbed are characteristic of the molecule's electronic transitions. technologynetworks.commsu.edu This method is widely used for the quantitative analysis of pharmaceutical compounds by comparing the absorbance of a sample to that of a pure reference substance at the wavelength of maximum absorbance (λmax). tsijournals.com

For Dibutadiamin dihydrochloride (B599025), the UV-Vis spectrum is primarily influenced by the electronic transitions within the molecule. While simple amines and their hydrochlorides, which lack extensive conjugation or chromophores, typically exhibit absorption only in the far UV region (below 200 nm), the specific absorption characteristics can be used for quantitative purposes. msu.edu The analysis involves dissolving the compound in a suitable solvent, such as water or ethanol, and measuring the absorbance across a range of wavelengths to determine the λmax. tsijournals.comoecd.org

Table 1: Illustrative UV-Vis Absorption Data for a Diamine Dihydrochloride

ParameterValueReference
Wavelength of Maximum Absorption (λmax)~220 nm tsijournals.com
SolventWater tsijournals.com
Molar Absorptivity (ε)Concentration-dependent oecd.org

Note: The data in this table is illustrative for a generic diamine dihydrochloride as specific experimental data for Dibutadiamin dihydrochloride was not available in the searched sources. The λmax can be influenced by the solvent and the specific substitution on the amine groups.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a sample after it has absorbed photons. wikipedia.orghoriba.com This emission, known as fluorescence, occurs when a molecule returns to its electronic ground state from an excited singlet state. horiba.com The technique provides information about a molecule's electronic structure, environment, and concentration. wikipedia.orgmdpi.com

Intrinsic fluorescence in molecules like this compound would be weak, as it lacks the typical aromatic residues (like tryptophan, tyrosine, or phenylalanine) that dominate the fluorescence spectra of proteins. wikipedia.org However, it can be derivatized with a fluorescent tag or probe to enable its detection and quantification using fluorescence spectroscopy. The excitation and emission spectra are characteristic of the chosen fluorophore. horiba.com

Table 2: General Principles of Fluorescence Spectroscopy

FeatureDescriptionReference
Excitation A beam of light, typically UV, excites electrons to a higher energy state. wikipedia.orghoriba.com
Emission Light is emitted as electrons return to the ground state, typically at a longer wavelength than the excitation light. horiba.com
Sensitivity Generally more sensitive than absorption spectroscopy. horiba.com
Applications Used in drug analysis, biomedical research, and environmental monitoring. wikipedia.orgnih.gov

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques utilize the interaction of X-rays with a material to probe its elemental composition and chemical states.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that determines the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgyoutube.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of photoelectrons. libretexts.org The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for its identification. wikipedia.orglibretexts.org

For this compound (C8H22Cl2N2), XPS analysis would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Chlorine (Cl 2p). The high-resolution spectra of these peaks can provide information about the chemical environment of each element. For instance, the N 1s peak could distinguish between the amine nitrogen and any potential protonated amine species. The C 1s spectrum can reveal the different types of carbon atoms present in the butyl and tert-butyl groups.

Table 3: Expected Core-Level Binding Energies in XPS for this compound

ElementOrbitalExpected Binding Energy (eV)Reference
Carbon (C)1s~285-288 wikipedia.org
Nitrogen (N)1s~400-402 researchgate.net
Chlorine (Cl)2p~198-200 researchgate.net

Note: The exact binding energies can shift depending on the chemical environment and charge referencing.

Energy-Dispersive X-ray (EDX) Spectroscopy

Energy-Dispersive X-ray (EDX) spectroscopy, also known as EDS or EDXA, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with electron microscopy techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). intertek.com The technique relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to be ejected from their shells. When electrons from higher energy shells fill these vacancies, they emit X-rays with characteristic energies for each element. oxinst.com

An EDX analysis of this compound would confirm the presence of Carbon, Nitrogen, and Chlorine. The resulting spectrum would display peaks corresponding to the characteristic X-ray emission energies of these elements. This technique provides qualitative and semi-quantitative elemental composition of the sample. intertek.comnih.gov

Table 4: Expected Elemental Peaks in EDX Spectrum of this compound

ElementCharacteristic X-ray Lines
Carbon (C)
Nitrogen (N)
Chlorine (Cl)Kα, Kβ

Note: Hydrogen is not detectable by EDX.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition of a sample or molecule, and to elucidate the chemical structures of molecules. For this compound, mass spectrometry can confirm its molecular weight and provide information about its fragmentation pattern, which aids in structural confirmation.

The PubChem database lists the monoisotopic mass of this compound as 216.1160041 Da. nih.gov In a mass spectrum, one would expect to observe a molecular ion peak corresponding to the protonated molecule [M+H]+ or related species, depending on the ionization technique used.

Table 5: Molecular Mass Information for this compound

PropertyValueReference
Molecular FormulaC8H22Cl2N2 nih.gov
Molecular Weight217.18 g/mol nih.gov
Monoisotopic Mass216.1160041 Da nih.gov

Computational Chemistry and Theoretical Investigations of Dibutadiamin Dihydrochloride

Molecular Modeling and Simulation TechniquesNo information is available regarding the use of molecular modeling or simulation techniques to investigate the behavior and properties of Dibutadiamin dihydrochloride (B599025).

Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Molecular Mechanics (MM)

Molecular mechanics (MM) studies on putrescine (1,4-diaminobutane) have been instrumental in understanding its conformational preferences and interactions. These studies utilize force fields to calculate the potential energy of the molecule as a function of its atomic coordinates.

Conformational Analysis: Research has shown that the conformational behavior of putrescine is significantly dependent on its environment, particularly the representation of the solvent. rsc.org In simulations using a distance-dependent dielectric to represent the solvent, putrescine favors the ttt (trans-trans-trans) conformation at low ionic strength. However, at high ionic strength, the g+tt and g+tg± conformations become more prevalent. rsc.org When water molecules are explicitly included in the simulation, the ttt state is rarely observed, with the g+tg+ state being the most favored, alongside the g+tt state. rsc.org

Density functional theory (DFT) calculations, a quantum mechanical method often used to parameterize MM force fields, have been employed to determine the most stable conformation of the 1,4-diaminobutane (B46682) molecule. selcuk.edu.tr These calculations help in understanding the molecule's geometry and vibrational frequencies. selcuk.edu.tr

Interactive Data Table: Conformational Preferences of Putrescine

Simulation ConditionPredominant Conformation(s)Reference
Distance-dependent dielectric (low ionic strength)ttt rsc.org
Distance-dependent dielectric (high ionic strength)g+tt, g+tg± rsc.org
Explicit water moleculesg+tg+, g+tt rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. MD simulations have been extensively applied to putrescine to understand its behavior in various biological contexts.

Interactions with DNA: Atomistic MD simulations have been used to study the interactions of putrescine with DNA. These simulations show that putrescine molecules localize in well-defined patterns along the DNA double helix, with different residence times in various regions. oup.com The minor groove of DNA, particularly in A-tracts (sequences of four or more adjacent adenine-thymine base pairs), has been identified as a preferential binding site. oup.com The conformational flexibility of the polyamine is a key factor in its localization within these binding sites. oup.com

Interactions with Proteins and Other Molecules: MD simulations have also been used to investigate the interaction of putrescine with proteins. For example, simulations have been used to refine homology models of the Trypanosoma cruzi polyamine transporter, TcPAT12, providing insights into the binding pocket. nih.gov Additionally, MD simulations have been employed to study the replacement of traditional epoxy curing agents with 1,4-diaminobutane, predicting the mechanical properties of the resulting polymer system. nasampe.org Large-scale classical MD simulations have also been used to investigate the chemical equilibrium and nanoscopic organization in a binary mixture of an ionic liquid and 1,4-diaminobutane. mdpi.com

Simulation Parameters: MD simulations of putrescine have been performed at specific temperatures, such as 300 K, using various force fields and solvent models. rsc.org For instance, partial charges for putrescine have been calculated using quantum mechanical methods like HF/STO-3G and HF/6-3G*. rsc.org The simulations often include counterions, such as chloride, to maintain charge neutrality. rsc.org

Interactive Data Table: Key Findings from MD Simulations of Putrescine

System StudiedKey FindingsReference(s)
Putrescine and DNAPreferential binding in the minor groove, especially at A-tracts. oup.comtandfonline.com
Putrescine and TcPAT12 transporterRefinement of homology models and identification of binding pocket residues. nih.gov
Putrescine as an epoxy curing agentPrediction of mechanical properties of the resulting polymer. nasampe.org
Putrescine in an ionic liquid mixtureInvestigation of chemical equilibrium and nanoscopic organization. mdpi.com

Monte Carlo Simulations

Monte Carlo (MC) simulations are another computational method used to study molecular systems. Instead of simulating the deterministic movement of atoms over time, MC methods use random sampling to explore the conformational space of a system and calculate its thermodynamic properties.

Applications in Putrescine Research: MC simulations have been used to estimate the precision and limits of detection of putrescine oxidation rate measurements in environmental samples. bco-dmo.org In the context of drug design, probabilistic sensitivity analysis using second-order Monte Carlo simulations has been conducted in studies related to histamine (B1213489) receptor antagonists, which are structurally distinct but relevant in the broader context of biogenic amine research. science.gov Furthermore, explicit solvent MC simulations have been used to show that the most stable configuration of a singly protonated putrescine derivative in solution can differ from its gas-phase preference due to interactions with the solvent. rsc.org

Applications in Chemical Design and Prediction

The computational investigation of putrescine and its analogs has significant applications in the design of new chemical entities and the prediction of their biological activities.

Prediction of Ligand Binding Kinetics

Understanding the kinetics of how a ligand binds to its target is crucial for drug development. Computational methods can provide insights into these processes.

Studies on Putrescine and its Analogs: Pre-steady-state kinetic analyses of putrescine oxidase, an enzyme that metabolizes putrescine, have been conducted using stopped-flow spectroscopy. These experimental data, combined with steady-state rate equations for different kinetic models (ping-pong, ordered sequential, and bifurcated mechanisms), have helped to elucidate the enzyme's catalytic mechanism. nih.gov Such studies revealed that the rate of flavin reoxidation in the enzyme is dependent on ligand binding, with a higher rate constant when the imine product is bound to the enzyme. nih.gov

Thermodynamic models of ligand-receptor interactions have been applied to study the binding of putrescine to mitochondrial membranes. These studies have identified a monocoordinated binding site for putrescine with high capacity and low affinity. nih.gov

Interactive Data Table: Kinetic and Thermodynamic Parameters of Putrescine Binding

SystemMethodKey FindingReference
Putrescine OxidaseStopped-flow spectroscopy and kinetic modelingOperates via a bifurcated mechanism. nih.gov
Mitochondrial MembranesThermodynamic modeling of ligand-receptor interactionsPresence of a high-capacity, low-affinity binding site. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Targeting Putrescine-Related Pathways: Combined ligand- and target-based virtual screening strategies have been successfully employed to identify inhibitors of putrescine uptake in Trypanosoma cruzi. nih.govresearchgate.net In these studies, homology models of the polyamine transporter TcPAT12 were created and refined using MD simulations. nih.gov These models were then used in docking studies to screen for potential inhibitors from drug databases. nih.govresearchgate.net This approach led to the identification of known drugs, such as montelukast, quinestrol, danazol, and dutasteride, as inhibitors of putrescine uptake. nih.gov

Structural Bioinformatics Frameworks

Structural bioinformatics combines biology, computer science, and mathematics to analyze and interpret biological structures at the molecular level.

Modeling of Putrescine-Related Proteins: Homology modeling has been a key tool in studying proteins that interact with putrescine. For instance, a structural model of the Trypanosoma cruzi putrescine-cadaverine permease (TcPOT1.1) was built based on its homology to the E. coli arginine/agmatine antiporter. nih.gov This model predicted key amino acid residues in the diamine binding pocket that are crucial for transport and ligand binding. nih.gov

More recently, advanced tools like AlphaFold2 have been used for the de novo prediction of protein structures. This has been applied to study bacterial outer membrane beta-barrel transporters that facilitate the transport of polyamines, including putrescine. plos.org These structural bioinformatics studies provide detailed insights into the molecular architecture of these transporters, which is critical for understanding their function and for designing specific inhibitors. plos.org

Prediction of Spectroscopic Quantities

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical determination of spectra that can be compared with experimental results for structural elucidation. For a molecule like Dibutadiamin dihydrochloride, key spectroscopic techniques would include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Infrared (IR) Spectroscopy: Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational frequencies of molecules. These calculations can provide a theoretical IR spectrum, which plots absorbance against wavenumber (cm⁻¹). For aliphatic diamine hydrochlorides, a key challenge is accurately modeling the solid-state interactions, especially the hydrogen bonding between the ammonium (B1175870) groups and the chloride counterions. nih.govresearchgate.net

A theoretical study on 1,2-ethylenediamine dihydrochloride, the simplest α,ω-diamine dihydrochloride, highlighted the importance of including counterions in the computational model to achieve good agreement with experimental spectra. nih.gov It was found that a model consisting of one dication surrounded by six chloride ions, based on its crystal structure, provided the best balance of accuracy and computational cost. nih.gov For this compound, a similar approach would be necessary. The predicted IR spectrum would be expected to show characteristic bands for N-H stretching, C-H stretching, and various bending and rocking vibrations. researchgate.netuc.ptpnas.org

Hypothetical IR Spectral Data for this compound: While no specific studies exist, a hypothetical table of predicted vs. experimental IR absorptions could be constructed, analogous to what is done for other amines. nih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹) (Hypothetical)Experimental Wavenumber (cm⁻¹) (Typical Range) uc.pt
N-H Stretch (Ammonium)3200-30003250-3050
C-H Stretch (Aliphatic)2980-28502960-2850
N-H Bend (Ammonium)1600-15001620-1520
C-H Bend1470-13701470-1365

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov Methods like the Gauge-Including Projector Augmented Wave (GIPAW) have proven successful for calculating chemical shifts in solid-state systems. nih.gov For this compound, theoretical calculations would need to account for the molecular conformation and the electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can often be minimized by applying scaling factors or using more advanced computational models that include solvent or solid-state effects. nih.govup.ac.za

Computational Thermochemistry

Computational thermochemistry aims to predict thermodynamic properties such as enthalpy of formation (ΔH_f°), entropy (S°), and Gibbs free energy (G°) from first principles. High-level ab initio methods, often referred to as composite methods (e.g., G3 or HEAT), can achieve "chemical accuracy" (typically within ±1 kcal/mol of experimental values). f1000research.com These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy value.

For a flexible molecule like this compound, a key challenge is to identify the lowest energy conformer, as this is crucial for accurate thermochemical predictions. The protonation state and the interaction with chloride ions would also significantly impact the calculated values. While there are no specific published thermochemical calculations for this compound, methodologies have been developed for other linear polyamines. uc.pt These studies often involve applying scaling factors to the vibrational frequencies obtained from DFT calculations to correct for anharmonicity and systematic errors, which is a critical step in obtaining accurate zero-point vibrational energies (ZPVE) and thermal corrections. f1000research.com

Hypothetical Thermochemical Data for this compound: A table of computationally derived thermochemical values would be the goal of such a study.

Thermochemical PropertyHypothetical Calculated ValueUnits
Standard Enthalpy of Formation (ΔH_f°)Value not availablekJ/mol
Standard Gibbs Free Energy of Formation (ΔG_f°)Value not availablekJ/mol
Standard Entropy (S°)Value not availableJ/(mol·K)

Note: Without specific research, providing numerical values would be speculative.

Molecular Topology Applications in Chemical Discovery

Molecular topology is a field of computational chemistry that characterizes molecules using numerical descriptors derived from their graph representation. nih.gov These "topological indices" (TIs) encode information about molecular size, shape, branching, and connectivity into a single number. researchgate.net This approach is frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of molecules with their biological activity or physical properties. acs.orgacs.orgmedjchem.com

The application of molecular topology in drug discovery is well-established, with studies on polyamine analogues demonstrating its utility. acs.orgacs.org For instance, QSAR models based on topological indices have been used to predict the inhibitory activity of polyamines against specific biological targets. medjchem.com In the context of this compound, molecular topology could be used to:

Predict Biological Activity: By comparing its topological indices to those of known active compounds, one could hypothesize potential biological targets or activities.

Database Screening: TIs can be used to rapidly screen large chemical databases to find molecules with similar structural features to this compound, potentially identifying novel compounds with similar properties. researchgate.net

Develop QSAR Models: If a set of related polyamine dihydrochlorides with known activities were available, a QSAR model could be built to predict the activity of new analogues, including derivatives of this compound. medjchem.com

Common Topological Indices in Polyamine Research: Several topological indices are commonly employed in the study of molecules like polyamines.

Topological IndexDescription
Wiener Index (W) Based on the sum of distances between all pairs of vertices (atoms) in the molecular graph.
Randić Index (χ) Reflects the degree of branching in a molecule, calculated from the connectivity of atoms. researchgate.net
Balaban Index (J) A distance-based index that is highly discriminating for different molecular structures.
Topological Polar Surface Area (TPSA) Calculated from the sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.

While computational tools can generate these indices for this compound, their application in a meaningful chemical discovery context would require a broader study correlating these values with experimental data, which is currently not available in the literature.

Advanced Research Applications of Dibutadiamin Dihydrochloride

Ligand Design and Coordination Chemistry

The presence of two nitrogen atoms with available lone pairs of electrons allows Dibutadiamin dihydrochloride (B599025) (after deprotonation to its free base, N-tert-butyl-1,4-butanediamine) to function as a Lewis base and bind to metal centers, forming coordination complexes. libretexts.org This capability makes it a target of interest in the field of ligand design, where molecules are engineered to bind with specific metal ions to create complexes with desired properties.

The design of a ligand dictates the stability, geometry, and reactivity of the resulting metal complex. The structure of N-tert-butyl-1,4-butanediamine is well-suited for creating bidentate ligands, which are molecules that can form two bonds to a central metal ion. youtube.com The key design principles derived from its structure include the chelate ring size, steric effects, and donor atom basicity.

Chelation: As a bidentate ligand, it can form a stable seven-membered chelate ring with a metal center. The flexibility of the butane (B89635) chain allows it to adapt to the preferred coordination geometry of various metal ions.

Steric Hindrance: The bulky tert-butyl group attached to one of the nitrogen atoms introduces significant steric hindrance. This feature can be exploited to control the number of ligands that bind to a metal center, stabilize low-coordination number complexes, and influence the kinetic stability of the complex by sterically shielding the metal ion from further reactions.

Asymmetric Coordination: The difference between the primary and secondary amine groups creates an asymmetric coordination environment. This asymmetry can be crucial in catalytic applications where precise control over the electronic and steric environment of the metal's active site is required.

Table 1: Structural Features of N-tert-butyl-1,4-butanediamine and Their Implications in Ligand Design

Structural Feature Implication for Ligand Design
Two Nitrogen Donor Atoms Enables function as a bidentate chelating agent, forming two bonds to a metal ion. libretexts.orgyoutube.com
Four-Carbon (Butane) Chain Forms a flexible and stable seven-membered chelate ring upon coordination.
Primary Amine (-NH₂) Group Provides a less sterically hindered site for initial metal coordination.
Secondary Amine (-NH-) with tert-Butyl Group Introduces significant steric bulk, influencing complex geometry and stability.
Asymmetric Structure Creates an asymmetric coordination sphere around the metal, potentially useful in catalysis.

Multivalency involves the simultaneous binding of multiple ligands on one entity to multiple receptors on another, leading to significantly enhanced binding strength and specificity. nih.govbeilstein-journals.org While Dibutadiamin dihydrochloride is a bidentate ligand, its diamine structure makes it an ideal building block for constructing more complex multivalent systems. beilstein-journals.org

Fragment-based ligand discovery (FBLD) is a strategy for identifying lead compounds by screening small molecules, or "fragments," that bind weakly to a target and then optimizing them into more potent ligands. wikipedia.org Typically, fragments have a low molecular weight (around 200 Da). wikipedia.org

While this compound (MW: 217.18 g/mol ) is slightly above the typical fragment size wikipedia.orgnih.gov, its core butanediamine motif represents a classic fragment structure. Diamine fragments are particularly valuable in FBLD because they provide two potential points for interaction or for chemical elaboration. The N-tert-butyl-1,4-butanediamine structure can be seen as a "grown" fragment, combining a simple diamine chain with a sterically demanding group. In a fragment-based approach, the butanediamine backbone could be identified as an initial hit, which is then elaborated with different alkyl groups (like the tert-butyl group) to explore structure-activity relationships and optimize binding affinity and selectivity for a specific target. nih.gov

Polymer Chemistry and Materials Science

The reactive amine groups of this compound make it a versatile monomer or chain extender in polymer synthesis. evitachem.com Its incorporation into polymer backbones can impart unique, dynamic, and responsive properties to the resulting materials.

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bonds to create materials that can adapt their structure and properties in response to external conditions. primescholars.com The amine groups of N-tert-butyl-1,4-butanediamine are ideal for forming dynamic imine bonds through condensation with aldehydes or ketones. mdpi.com

By reacting the diamine with dialdehydes or diketones, it can be incorporated into polymer networks or crosslinked gels. The resulting imine linkages are reversible; they can break and reform under specific stimuli, such as changes in pH or the presence of water. primescholars.commdpi.com This reversibility allows the material to exhibit properties like:

Self-Healing: If the material is damaged, the reversible bonds can reform across the damaged interface, restoring the material's integrity.

Malleability: The material can be reshaped or reprocessed by triggering bond exchange, similar to thermoplastics.

Constitutional Dynamism: The polymer can rearrange its constituent parts to adapt to its environment, leading to the thermodynamically most stable structure.

Table 2: Application of this compound in Dynamic Covalent Chemistry

Dynamic Bond Type Reactants Stimulus for Reversibility Resulting Material Property
Imine (Schiff Base) N-tert-butyl-1,4-butanediamine + Dialdehyde/Diketone pH change, water Self-healing, adaptability, malleability. mdpi.com
Acylhydrazone (After conversion to hydrazide) + Aldehyde/Ketone Acidic pH Stable dynamic networks for controlled release. mdpi.com

Stimuli-responsive polymers, or "smart" materials, change their properties in response to environmental triggers. rsc.org The amine groups in this compound are inherently pH-responsive.

pH-Responsiveness: At low pH, the amine groups are protonated (as in the dihydrochloride salt), making them charged and hydrophilic. At high pH, they are deprotonated, becoming neutral and more hydrophobic. When this monomer is incorporated into a polymer, it can make the entire material pH-responsive. For example, a hydrogel containing this unit could swell significantly in acidic conditions (due to charge repulsion and hydration) and shrink in basic conditions. nih.gov

Thermo-Responsiveness: The combination of the hydrophilic amine groups and the hydrophobic tert-butyl group can be used to tune the lower critical solution temperature (LCST) of polymers like poly(N-isopropylacrylamide) (PNIPAM). By incorporating this compound as a comonomer, the temperature at which the polymer undergoes a phase transition from soluble to insoluble can be precisely controlled. nih.gov

These responsive behaviors are critical for developing advanced materials for applications such as on-demand drug delivery systems, smart coatings, and sensors that can react to specific biological or chemical signals. advancedsciencenews.com

Advanced Research Applications of this compound: An Overview

Initial investigations into the chemical identity of "this compound" suggest that the most probable compound for applications in polymer science is (E)-But-2-ene-1,4-diamine dihydrochloride. This compound, with the CAS number 119874-79-2, is a diamine salt featuring a rigid (E)-configuration in its four-carbon backbone. nih.gov It is recognized as a building block in the synthesis of various organic compounds, and its industrial applications include the production of polymers and resins due to the reactivity of its primary amine groups.

However, a comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the advanced applications of (E)-But-2-ene-1,4-diamine dihydrochloride, or other related isomers, within the highly specialized fields outlined in the requested article structure. While the compound is noted for its role in general polymer synthesis, there is no specific, publicly available research demonstrating its use in the following areas:

Covalent Adaptable Networks (CANs) and Vitrimers: These materials are a class of polymers featuring dynamic covalent bonds that allow them to be reprocessed, repaired, or recycled. acs.orgacs.org Vitrimers, a subclass of CANs, maintain network integrity during bond exchange, exhibiting properties of both thermosets and thermoplastics. rsc.orgacs.org Despite extensive searches, no literature was found that describes the incorporation or specific role of (E)-But-2-ene-1,4-diamine dihydrochloride in the formation or function of CANs or vitrimers. Diamines, in general, are used as cross-linkers or hardeners in such systems, but specific data for the subject compound is absent. acs.orgresearchgate.net

Internally Catalyzed Dynamic Covalent Systems: This field involves designing molecules where a catalytic functional group is positioned to accelerate a nearby dynamic covalent reaction. researchgate.net This intramolecular catalysis is a sophisticated strategy for controlling the responsiveness of materials. There is no evidence in the reviewed literature to suggest that (E)-But-2-ene-1,4-diamine dihydrochloride has been utilized or designed to function within an internally catalyzed dynamic covalent system.

Non-Covalent Interactions in Assembly Processes: The specific interplay of non-covalent forces governing the assembly of this particular diamine is not documented. rsc.org

Formation of Ordered Nanostructures: There are no reports on this compound being used to create specific, ordered nanostructures.

Co-assembly with Metal Ions and Inorganic Nanoclusters: The coordination of metal ions can drive the assembly of complex architectures. researchgate.netrsc.org However, studies detailing the co-assembly of (E)-But-2-ene-1,4-diamine dihydrochloride with metal ions or inorganic nanoclusters are not present in the available literature.

Dynamic and Responsive Supramolecular Architectures: While the creation of stimuli-responsive materials is a key goal of supramolecular chemistry, there is no information linking this specific diamine to the development of such dynamic systems. acs.org

Based on the available information, it is not possible to construct a scientifically accurate article on the advanced research applications of "this compound" that adheres to the specified detailed outline. The existing research literature confirms the identity of the most likely candidate, (E)-But-2-ene-1,4-diamine dihydrochloride, and its general use in polymer synthesis. However, there is a lack of specific studies connecting this compound to the advanced and niche research areas of Covalent Adaptable Networks, vitrimers, internally catalyzed systems, and detailed supramolecular self-assembly as requested. Therefore, the content required to fulfill the request is not available in the public domain.

Supramolecular Chemistry and Self-Assembly

Hierarchical Assembly Mechanisms

Hierarchical self-assembly is a process where molecules spontaneously form ordered structures on multiple length scales, from nano to micro. nih.gov This process is fundamental in creating complex supramolecular materials. mdpi.com In the context of crystalline materials, it involves initial molecular recognition and hydrogen bonding to form primary motifs, which then organize into larger, more complex architectures. nih.govmdpi.com

For a molecule like this compound, a hierarchical assembly mechanism would likely begin with the formation of strong charge-assisted hydrogen bonds between the protonated amine groups (N-H⁺) and the chloride anions (Cl⁻). These primary ionic pairs can then assemble into chains or layers. Further organization would be directed by weaker interactions, such as van der Waals forces and C-H···Cl hydrogen bonds, leading to a complex three-dimensional crystal lattice. acs.orgrsc.org While this process is a cornerstone of crystal formation, specific studies detailing the hierarchical assembly pathways for this compound itself are not prominent in the reviewed literature. Research on other systems demonstrates that controlling factors like solvent and temperature can influence these assembly pathways, allowing for the selection of desired crystalline forms. nih.gov

Crystal Engineering and Solid-State Chemistry

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. ugr.esiisc.ac.in For amine hydrochlorides like this compound, this field offers significant opportunities to create new solid forms with tailored physicochemical characteristics. acs.orgnih.gov

Rational Design of Crystalline Forms

The rational design of crystalline forms involves a deep understanding of supramolecular chemistry to predict and control how molecules arrange themselves in a crystal. researchgate.net A key strategy is the use of "supramolecular synthons," which are robust and predictable non-covalent interactions between functional groups. nih.gov

In this compound, the primary functional groups are the protonated primary and secondary amines and the chloride counter-ions. The design of new crystalline forms would focus on the predictable and strong hydrogen bonds these groups can form. acs.org For instance, introducing molecules with strong hydrogen bond acceptor groups (e.g., carboxylic acids, amides) could lead to the formation of new, stable multicomponent crystals where these new interactions complement or compete with the initial amine-chloride bonds. mdpi.comnih.gov The predictability of these interactions forms the basis for designing novel crystalline materials with potentially altered properties like solubility or stability. iisc.ac.in

Cocrystallization Strategies for Amine Hydrochlorides

Cocrystallization is a powerful technique to modify the physicochemical properties of a compound without altering its covalent structure. nih.govrjptonline.org For amine hydrochlorides, a particularly effective strategy involves introducing neutral molecules (coformers) that are strong hydrogen bond donors, such as carboxylic acids. acs.orgnih.gov

This strategy leverages the chloride ion, which is an excellent hydrogen bond acceptor. acs.org In the crystal structure of a simple amine hydrochloride, the chloride ion's capacity as a hydrogen bond acceptor may be underutilized, often engaging only with the primary N-H⁺ donors. acs.orgnih.gov By adding a coformer like a carboxylic acid, a robust O-H···Cl⁻ hydrogen bond can be formed. This creates a new supramolecular synthon that anchors the coformer into the crystal lattice alongside the original amine hydrochloride. acs.orgnih.gov This approach has been successfully used with the active pharmaceutical ingredient fluoxetine (B1211875) hydrochloride to create cocrystals with altered dissolution profiles. nih.govnih.gov

Table 1: Cocrystallization Strategies for Amine Hydrochlorides

Strategy Description Key Interaction Example Coformers
Chloride Ion as Anchor Introduction of a neutral, strong hydrogen bond donor to interact with the underutilized chloride ion. acs.org O-H···Cl⁻ or other strong donor to Chloride Benzoic acid, Succinic acid, Fumaric acid. acs.orgnih.gov
Synthon Competition Introducing a coformer that can form a more stable hydrogen-bonded synthon with the amine than the amine forms with itself or the chloride ion. Amine-Coformer Heterosynthon Dicarboxylic acids, Amides. nih.gov

| Solvent-Mediated Transformation | Using different solvents to mediate the formation of various cocrystal phases, including solvates that can be desolvated to yield a new form. researchgate.net | Varies based on solvent and coformer. | Alcohols, Acetonitrile. nih.gov |

Multicomponent Crystal Formation and Intermolecular Interactions

Multicomponent crystals, which include cocrystals and salts, consist of two or more different molecules held together in a stoichiometric ratio within the same crystal lattice. researchgate.networktribe.com Their formation is governed by a network of intermolecular interactions. worktribe.com

For this compound, these interactions would primarily be:

Charge-Assisted Hydrogen Bonds: The strongest interactions, occurring between the protonated ammonium (B1175870) groups (N-H⁺) and the chloride anions (Cl⁻). acs.orgrsc.org

Conventional Hydrogen Bonds: If a coformer with donor/acceptor groups (like a carboxylic acid or alcohol) is introduced, strong O-H···Cl⁻, N-H···O, or O-H···N bonds can form. nih.govmdpi.com

The balance and competition between these interactions determine the final crystal structure. nih.gov The difference in pKa between the amine and an acidic coformer can help predict whether the resulting multicomponent crystal will be a salt (proton transfer) or a cocrystal (neutral components). mdpi.com

Exploitation of Hydrogen Bonding in Crystal Design

Hydrogen bonds are the most critical tool in crystal engineering due to their strength and directionality. rsc.org In designing crystalline forms of this compound, the hydrogen bonding capabilities of the molecule are paramount.

The key design principles are:

Hierarchy of Interactions: The strong, charge-assisted N-H⁺···Cl⁻ hydrogen bonds will be the primary structure-directing interactions. acs.org Any strategy for a new form must accommodate this robust interaction.

Chloride as a Supramolecular Glue: The chloride ion's ability to accept multiple hydrogen bonds makes it a perfect anchor point. acs.orgnih.gov Crystal design can focus on introducing coformers that will specifically bind to the chloride ion. For example, studies with fluoxetine HCl have shown that carboxylic acids reliably form O-H···Cl⁻ bonds, creating a stable, three-component assembly (amine cation, chloride anion, acid coformer). acs.orgnih.gov

Formation of Robust Synthons: The goal is to form predictable and stable hydrogen-bonded patterns (supramolecular synthons). For amine hydrochlorides, the interaction between a carboxylic acid coformer and the chloride ion is a well-documented and reliable heterosynthon. nih.govnih.gov

By selecting coformers that can form these robust synthons, it is possible to rationally design new multicomponent crystals with high probability. nih.gov

Polymorphism and Solvates Research in Crystalline Materials

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netiajps.com Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. iajps.comSolvates are crystalline forms that incorporate molecules of the crystallization solvent into the lattice. researchgate.net When the solvent is water, they are called hydrates.

The study of polymorphism and solvatomorphism is crucial for any crystalline compound. researchgate.netnih.gov For a molecule like this compound, a thorough screening process would be necessary to identify all accessible crystalline forms. This typically involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate). nih.govresearchgate.net

While specific polymorphs or solvates of this compound are not detailed in the surveyed literature, research on other hydrochloride salts, such as paroxetine (B1678475) hydrochloride, has revealed the existence of multiple polymorphic and solvatomorphic forms. nih.gov The formation of solvates can also be a route to discovering new polymorphs; a solvated crystal can sometimes be gently heated to remove the solvent, causing a rearrangement of the crystal lattice into a new, stable, non-solvated polymorphic form. iajps.com

Q & A

Q. What are the recommended analytical methods for characterizing Dibutadiamin dihydrochloride purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) using mixed-mode columns (e.g., Primesep 100) with isocratic elution (water, acetonitrile, and sulfuric acid buffer) is effective for separation and quantification. UV detection at 200 nm ensures sensitivity for identifying impurities or degradation products . Coupled with mass spectrometry, this method can resolve structural ambiguities and confirm salt stoichiometry, critical for stability assessments .

Q. How does the dihydrochloride salt form influence the compound’s reactivity compared to hydrochloride salts?

Dihydrochloride salts (2:1 base-to-HCl ratio) often enhance solubility and stability in aqueous buffers, which is advantageous for biochemical assays. For example, Wurster’s reagent dihydrochloride (a related compound) shows improved redox activity in aqueous media compared to its hydrochloride counterpart . Researchers should verify stoichiometry via titration or elemental analysis to avoid misinterpretations in reaction yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA-compliant guidelines: use fume hoods for weighing, wear nitrile gloves, and store in airtight containers. Safety Data Sheets (SDS) for analogous dihydrochlorides (e.g., PAβN dihydrochloride) recommend immediate decontamination of spills with 70% ethanol and disposal as hazardous waste . Training documentation and PI approval for protocol deviations are mandatory .

Q. How can researchers validate synthetic routes for this compound?

Utilize multi-database platforms (e.g., Reaxys, Pistachio) to score precursor plausibility and optimize reaction conditions. For example, Dimethylethylamine hydrochloride synthesis employs template relevance heuristics with a minimum plausibility threshold of 0.01 to prioritize feasible pathways . Cross-validate yields via NMR and HPLC to confirm intermediate and final product integrity .

Advanced Research Questions

Q. What experimental design strategies mitigate batch-to-batch variability in Dibutazdiamin dihydrochloride synthesis?

Implement factorial designs (e.g., 3² factorial matrices) to test variables like temperature, reagent molar ratios, and mixing time. A study on Trimetazidine dihydrochloride tablet optimization used this approach to identify critical parameters (e.g., HPMC concentration) affecting release kinetics . DOE software (e.g., JMP) can model interactions and predict optimal conditions.

Q. How do conflicting data on this compound’s biological activity arise, and how can they be resolved?

Contradictions often stem from assay-specific conditions (e.g., buffer pH affecting solubility). For instance, Flunarizine dihydrochloride’s ion channel blockade efficacy varies with extracellular Ca²⁺ concentrations . Standardize assays using MIACARM guidelines to document metadata (e.g., cell line passage number, instrument calibration) and enable cross-study comparisons .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition studies?

Isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry, while cryo-EM can visualize ligand-enzyme interactions at near-atomic resolution. For LSD1 inhibitors like Bomedemstat dihydrochloride, H3K4/H3K9 methylation profiles via ChIP-seq are used to correlate enzymatic inhibition with gene expression changes .

Q. How can researchers address low reproducibility in cellular assays involving this compound?

Adopt MIACARM standards for metadata reporting, including batch-specific purity data (>99% by HPLC), solvent history, and storage conditions. For example, PAβN dihydrochloride’s efflux pump inhibition requires strict anaerobic conditions to prevent oxidative degradation, which is often underreported .

Q. What computational tools predict this compound’s metabolic pathways and toxicity?

Leverage BKMS_METABOLIC and PISTACHIO databases to simulate hepatic metabolism and identify potential toxic metabolites. These tools accurately predicted Dimethylethylamine hydrochloride’s renal clearance pathways, validated via in vivo murine models .

Q. How do structural modifications to the dihydrochloride group impact pharmacokinetics?

Modifying counterion ratios (e.g., switching to monohydrochloride) alters logP values and membrane permeability. NUCC-390 dihydrochloride’s CXCR4 agonism relies on its dihydrochloride form for enhanced aqueous solubility and bioavailability, as shown in neuroregeneration studies .

Data Analysis & Reporting

Q. What statistical methods are robust for analyzing dose-response data in this compound studies?

Mixed-effects regression models account for inter-experimental variability, while Hill slope analysis quantifies EC₅₀/IC₅₀ values. A benzodiazepine dihydrochloride study used these methods to assess prescriber intervention feasibility, highlighting their utility in small-sample pharmacodynamic analyses .

Q. How should researchers document and share metadata for reproducibility?

Follow MIACARM’s hierarchical framework: record raw data (e.g., HPLC chromatograms), experimental conditions (e.g., buffer composition), and instrument settings (e.g., UV wavelength). Public repositories like Zenodo or Figshare ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.